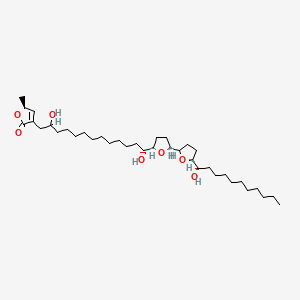
Annonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Annonin is a group of chemical compounds classified as acetogenins. These compounds are primarily found in the extracts of seeds from plants belonging to the Annona genus, such as Annona squamosa and Annona muricata . This compound-based bioinsecticides are widely used to control pests like beetles and moths in stored organic cereals and beans .
Preparation Methods
Annonin can be extracted from the seeds of Annona squamosa. The process involves extracting comminuted Annona squamosa parts to remove petroleum ether solubles . This extraction method yields a substantially pure insecticidally active compound . Industrial production methods typically involve large-scale extraction and purification processes to obtain this compound in its pure form.
Chemical Reactions Analysis
Annonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Annonin has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology and medicine, this compound is known for its cytotoxic effects on various cell lines, making it a potential therapeutic agent for cancer treatment . It inhibits NADH-ubiquinone oxidoreductase (complex I) in mitochondria, suppressing ATP production and leading to apoptosis in cancer cells . Additionally, this compound-based bioinsecticides are used in agriculture to control pests without causing phytotoxicity .
Mechanism of Action
Annonin exerts its effects by inhibiting complex I (NADH: ubiquinone oxidoreductase) in the electron-transport chain in the mitochondria of target organisms . This inhibition disrupts ATP production, leading to cell death. In pests, this compound also inhibits coenzyme NADH, causing the pests to die . In cancer cells, the inhibition of complex I leads to apoptosis due to the high metabolic rates of these cells .
Comparison with Similar Compounds
Similar compounds include uvaricin, asimicin, and bullatacin . These compounds share structural similarities, such as the presence of tetrahydrofuran rings and a methylated γ-lactone moiety . annonin is unique in its specific inhibitory effects on complex I and its potent bioactivity against a wide range of pests and cancer cell lines .
Properties
CAS No. |
102713-74-6 |
|---|---|
Molecular Formula |
C37H66O7 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30?,31-,32+,33+,34+,35?,36+/m0/s1 |
InChI Key |
MBABCNBNDNGODA-FIYOHJTNSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCC(CC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















